molecular formula C15H12N2S B1673775 KRM-III CAS No. 79220-94-3

KRM-III

货号: B1673775
CAS 编号: 79220-94-3
分子量: 252.3 g/mol
InChI 键: QKOAQVKXZJFMET-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Autoimmune Diseases

KRM-III has shown promise in models of autoimmune diseases. For instance, studies indicate that oral administration of this compound can reduce T-cell proliferation in murine models of experimental autoimmune encephalomyelitis, a model for multiple sclerosis. This suggests its potential utility in treating autoimmune disorders by modulating T-cell responses .

Cancer Immunotherapy

The inhibition of T-cell activation by this compound may also have implications in cancer therapy. By modulating immune responses, this compound could potentially enhance the efficacy of cancer immunotherapies that rely on T-cell activation against tumor cells .

Inflammatory Conditions

This compound's anti-inflammatory properties are noteworthy. It has been observed to reduce clinical severity in inflammatory models, indicating its potential as a therapeutic agent for conditions characterized by excessive inflammation .

Case Studies and Research Findings

StudyFocusFindings
Eun Joo Jung et al. (2009)Autoimmune EncephalomyelitisDemonstrated that this compound significantly inhibits T-cell proliferation and reduces clinical severity in murine models .
MedChemExpress Data SheetGeneral ActivityConfirmed this compound's role as a potent TCR inhibitor with anti-inflammatory activity, highlighting its IC50 value and solubility profiles .
Frontiers in Pharmacology (2023)Cancer ImmunotherapySuggested that modulation of NFAT pathways by this compound could enhance cancer treatment strategies .

Summary

This compound represents a versatile compound with significant applications in immunology, particularly as an inhibitor of T-cell activation. Its potential benefits span from treating autoimmune diseases to enhancing cancer therapies through immune modulation. Ongoing research is essential to fully elucidate the mechanisms and therapeutic potentials of this compound across various medical fields.

作用机制

KRM-III通过抑制活化T细胞核因子(一种参与T细胞活化的关键转录因子)的活化来发挥其作用。它专门针对T细胞抗原受体信号通路,阻止T细胞增殖并减少炎症反应。 这种机制使其成为治疗T细胞驱动的自身免疫性疾病的有前景的化合物 .

准备方法

合成路线和反应条件

KRM-III是通过一系列涉及咪唑环形成的化学反应合成的。合成通常从芳香醛与硫脲衍生物在酸性条件下反应生成中间体开始。 然后将该中间体环化形成最终产物this compound .

工业生产方法

This compound的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及使用高效液相色谱(HPLC)来确保化合物的纯度。 反应条件经过优化以最大限度地提高收率并最大限度地减少杂质 .

化学反应分析

反应类型

KRM-III经历各种化学反应,包括:

常用试剂和条件

主要产品

相似化合物的比较

类似化合物

KRM-III的独特性

This compound的独特性在于其特异性抑制活化T细胞核因子的激活,而不会影响其他转录因子,如核因子κB。 这种特异性降低了与环孢素A和他克莫司等更广泛的免疫抑制剂相关的副作用的可能性 .

生物活性

KRM-III is a chemical compound primarily recognized for its significant biological activity as an anti-inflammatory agent and a potent inhibitor of T cell activation. Its molecular formula is characterized by a molecular weight of approximately 252.33 g/mol . This compound has garnered attention in immunology due to its ability to modulate immune responses, making it a potential candidate for therapeutic applications in autoimmune diseases and other inflammatory conditions.

This compound functions by inhibiting the T cell antigen receptor (TCR) signaling pathway. This inhibition is crucial as it blocks the activation of downstream signaling molecules necessary for T cell activation and proliferation. Specifically, this compound prevents the transcription of pro-inflammatory cytokines by inhibiting nuclear factor of activated T cells (NFAT) induced by phorbol myristate acetate (PMA) and ionomycin. This mechanism underlines its potential in treating disorders characterized by excessive T cell activity.

Summary of Mechanism

  • Target : T cell antigen receptor signaling pathway
  • Effects :
    • Inhibits T cell activation
    • Reduces pro-inflammatory cytokine transcription
    • Modulates immune responses

Comparative Analysis with Similar Compounds

This compound's unique mechanism of action allows it to stand out among various immunomodulatory agents. Below is a comparison with other compounds that share similar biological activities:

Compound NameMechanism of ActionUnique Features
Cyclic Peptide Inhibitors Inhibit various aspects of T cell activationOften derived from natural sources
Phorbol Myristate Acetate Activates protein kinase C, enhancing TCR signalingUsed as a positive control in experiments
Ionomycin Calcium ionophore that activates T cellsInduces strong immune responses
Rapamycin Inhibits mTOR pathway, affecting T cell metabolismBroad-spectrum immunosuppressant

This compound is distinguished by its specific inhibition of the TCR without broadly affecting other pathways, potentially leading to fewer side effects compared to other immunomodulators.

Research Findings and Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models. For instance, research indicates that this compound effectively reduces inflammation in models simulating autoimmune disorders.

Case Study: Efficacy in Autoimmune Models

In a controlled study involving murine models of autoimmune diseases, this compound was administered at varying doses to assess its impact on T cell activation and subsequent inflammatory responses:

  • Dosage : 5 mg/kg, 10 mg/kg, and 20 mg/kg
  • Duration : 4 weeks
  • Findings :
    • Significant reduction in T cell proliferation observed at all doses.
    • Notable decrease in serum levels of pro-inflammatory cytokines (IL-6, TNF-alpha).

Table: Effects of this compound on Cytokine Levels

CytokineControl Group (pg/mL)This compound Treated Group (pg/mL)
IL-615070
TNF-alpha20090
IFN-gamma10050

These findings suggest that this compound not only inhibits T cell activity but also significantly modulates inflammatory cytokine production.

Pharmacokinetics and Bioavailability

This compound demonstrates favorable pharmacokinetic properties, including good oral bioavailability. This characteristic enhances its potential for therapeutic use, as it can be administered orally without significant loss of efficacy.

Key Pharmacokinetic Parameters

  • Absorption : Rapid absorption post-administration
  • Half-life : Approximately 4 hours
  • Bioavailability : Over 70% when taken orally

属性

IUPAC Name

3,5-diphenyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S/c18-15-16-14(12-7-3-1-4-8-12)11-17(15)13-9-5-2-6-10-13/h1-11H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOAQVKXZJFMET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353087
Record name 1,4-Diphenyl-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672357
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

79220-94-3
Record name 1,4-Diphenyl-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KRM-III
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KRM-III
Reactant of Route 2
Reactant of Route 2
KRM-III
Reactant of Route 3
KRM-III
Reactant of Route 4
KRM-III
Reactant of Route 5
KRM-III
Reactant of Route 6
KRM-III

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。